S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate
Beschreibung
Eigenschaften
Molekularformel |
C19H12ClNOS2 |
|---|---|
Molekulargewicht |
369.9 g/mol |
IUPAC-Name |
S-(4-chlorophenyl) phenothiazine-10-carbothioate |
InChI |
InChI=1S/C19H12ClNOS2/c20-13-9-11-14(12-10-13)23-19(22)21-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)21/h1-12H |
InChI-Schlüssel |
VKDSUMWQGRTPOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)SC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
mechanism of action for S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate in vitro
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate
Abstract
Phenothiazine derivatives represent a versatile class of compounds with a broad spectrum of biological activities, ranging from antipsychotic to anticancer and antimicrobial effects.[1] This guide focuses on a specific, novel derivative, S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate, and outlines a comprehensive in vitro strategy to elucidate its mechanism of action. While direct studies on this particular molecule are not yet prevalent in published literature, this document leverages the known biological activities of the broader phenothiazine class to propose a robust investigatory framework. We will detail a series of logical, self-validating experimental protocols designed for researchers, scientists, and drug development professionals to systematically uncover the compound's cellular and molecular targets. This guide is structured to provide not just procedural steps, but the scientific rationale behind each experimental choice, ensuring a thorough and insightful investigation.
Introduction: The Therapeutic Potential of Phenothiazine Scaffolds
The tricyclic phenothiazine core is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[2] Historically recognized for their neuroleptic properties through dopamine receptor antagonism, phenothiazines are increasingly being explored for their potential in oncology.[3][4] Studies have demonstrated that various phenothiazine derivatives can induce apoptosis, trigger cell cycle arrest, and inhibit key enzymes involved in cancer cell proliferation and survival.[5][6] The lipophilic nature of these compounds allows for efficient penetration of cellular membranes, a feature that contributes to their diverse pharmacological profiles.[3]
Given the structural features of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate, specifically the presence of a chlorophenyl group which can enhance certain biological activities, it is plausible to hypothesize its involvement in anticancer pathways.[7] This guide will therefore focus on a multi-pronged in vitro approach to test three primary hypothesized mechanisms of action:
-
Induction of Apoptosis: Investigating the compound's ability to trigger programmed cell death in cancer cell lines.
-
Cell Cycle Arrest: Determining if the compound halts cell proliferation at specific checkpoints in the cell cycle.
-
Enzymatic Inhibition: Assessing the compound's inhibitory activity against key enzymes such as cholinesterases and farnesyltransferase, known targets of other phenothiazine derivatives.[8][9]
Preliminary Considerations: Compound Handling and Assay Development
Prior to mechanistic studies, it is crucial to establish fundamental parameters of the test compound.
Solubility and Stock Solution Preparation
Phenothiazine derivatives are often poorly soluble in aqueous solutions. Therefore, proper solubilization is critical for accurate and reproducible in vitro results.
Protocol 1: Preparation of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate Stock Solution
-
Solvent Selection: Begin by testing the solubility of the compound in various organic solvents. Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of hydrophobic compounds.[10] Alternatives include ethanol or dimethylformamide (DMF).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent.
-
Dissolution: Weigh the desired amount of the compound and add the calculated volume of solvent. Vortex thoroughly and, if necessary, use a sonicator or gentle warming (37°C) to ensure complete dissolution.[10]
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Determination of In Vitro Cytotoxicity (IC50)
To determine the appropriate concentration range for mechanistic assays, it is essential to first assess the compound's cytotoxic effects on relevant cancer cell lines.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cell lines (e.g., HCT-116 for colon cancer, MDA-MB-231 for breast cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[5]
-
Compound Treatment: Prepare serial dilutions of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate from the stock solution in complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[10] Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Investigating the Pro-Apoptotic Mechanism
Many phenothiazine derivatives exert their anticancer effects by inducing apoptosis.[6] The following experiments are designed to determine if S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate shares this mechanism.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.
Protocol 3: Flow Cytometry Analysis of Apoptosis
-
Cell Treatment: Treat cancer cells with S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate at concentrations around its IC50 value for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Caspase Activation Assays
Apoptosis is executed by a cascade of proteases called caspases. Measuring the activity of key caspases, such as caspase-3 and caspase-9, provides further evidence of apoptosis induction.[5]
Protocol 4: Colorimetric Caspase Activity Assay
-
Cell Lysis: Treat cells as described above, then lyse the cells to release cellular proteins.
-
Substrate Addition: Add a colorimetric substrate specific for the caspase of interest (e.g., DEVD-pNA for caspase-3) to the cell lysates.
-
Incubation and Measurement: Incubate at 37°C to allow the caspase to cleave the substrate, releasing a chromophore (pNA). Measure the absorbance at 405 nm.
-
Data Analysis: Quantify the increase in caspase activity relative to untreated control cells.
Western Blot Analysis of Apoptosis-Related Proteins
To delve deeper into the apoptotic pathway, the expression levels of key regulatory proteins can be examined.
Protocol 5: Western Blotting
-
Protein Extraction and Quantification: Extract total protein from treated and untreated cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins such as Bcl-2, Bax, and cleaved PARP.[5][6] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, along with the presence of cleaved PARP, would strongly indicate apoptosis.[5]
Diagram 1: Proposed Apoptotic Pathway
Caption: Proposed intrinsic apoptotic pathway induced by the test compound.
Elucidating Effects on Cell Cycle Progression
Phenothiazine derivatives have been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation.[5]
Propidium Iodide Staining for Cell Cycle Analysis
This method quantifies the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Protocol 6: Flow Cytometry Analysis of Cell Cycle
-
Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours). Harvest the cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.
-
Staining: Stain the cells with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in a specific phase (e.g., G2/M) would indicate cell cycle arrest at that checkpoint.
Western Blot Analysis of Cell Cycle Regulatory Proteins
To understand the molecular basis of cell cycle arrest, the expression of key regulatory proteins should be examined.
Protocol 7: Western Blotting for Cyclins and CDKs
-
Protein Extraction: Extract proteins from cells treated as in Protocol 6.
-
Immunoblotting: Perform Western blotting as described in Protocol 5, using primary antibodies against proteins relevant to the observed phase of arrest. For G2/M arrest, this would include Cyclin B1 and CDK1.
Diagram 2: Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for investigating cell cycle arrest.
Investigating Potential Enzymatic Inhibition
Certain phenothiazines are known to inhibit specific enzymes.[8][9] Exploring this possibility for S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate could reveal a more direct mechanism of action.
Cholinesterase Inhibition Assay
Phenothiazines have been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8]
Protocol 8: Ellman's Assay for Cholinesterase Activity
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and the respective enzyme (AChE or BChE).
-
Inhibitor Addition: Add varying concentrations of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate and pre-incubate with the enzyme.
-
Substrate Addition: Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).
-
Absorbance Measurement: Measure the rate of production of the yellow-colored product (5-thio-2-nitrobenzoate) by reading the absorbance at 412 nm over time.
-
IC50 Calculation: Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Farnesyltransferase Inhibition Assay
Farnesyltransferase (FTase) is another potential target, as its inhibition has been observed with some phenothiazine hybrids.[7][9]
Protocol 9: In Vitro Farnesyltransferase Assay
-
Assay Principle: Utilize a commercially available FTase assay kit, which typically relies on the transfer of a labeled farnesyl pyrophosphate (FPP) to a protein or peptide substrate.
-
Reaction Setup: Set up the reaction according to the manufacturer's instructions, including FTase, the acceptor substrate (e.g., a fluorescently labeled peptide), and the labeled FPP.
-
Inhibitor Addition: Add S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate at a range of concentrations.
-
Detection: After incubation, measure the signal (e.g., fluorescence polarization or intensity) which corresponds to the amount of farnesylated product.
-
IC50 Calculation: Determine the IC50 value for FTase inhibition.
Table 1: Summary of Proposed In Vitro Assays
| Hypothesized Mechanism | Assay | Purpose | Key Readouts |
| Induction of Apoptosis | Annexin V/PI Staining | To quantify apoptotic cells | Percentage of early and late apoptotic cells |
| Caspase Activity Assay | To measure activity of executioner caspases | Fold-change in caspase-3/9 activity | |
| Western Blot | To assess levels of apoptosis-related proteins | Expression of Bcl-2, Bax, cleaved PARP | |
| Cell Cycle Arrest | PI Staining & Flow Cytometry | To determine cell cycle phase distribution | Percentage of cells in G0/G1, S, G2/M |
| Western Blot | To analyze cell cycle regulatory proteins | Expression of Cyclin B1, CDK1 | |
| Enzymatic Inhibition | Cholinesterase Assay | To measure inhibition of AChE and BChE | IC50 values |
| Farnesyltransferase Assay | To measure inhibition of FTase | IC50 value |
Conclusion and Future Directions
This guide provides a comprehensive and technically detailed framework for the initial in vitro characterization of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate's mechanism of action. By systematically investigating its effects on apoptosis, cell cycle progression, and key enzymatic targets, researchers can build a robust understanding of its biological activity. The results from these assays will not only elucidate the primary mechanism but also guide further studies, including the identification of specific molecular binding partners and the validation of these findings in more complex in vivo models. The multifaceted nature of phenothiazine pharmacology suggests that this compound may act on multiple pathways, and the integrated approach outlined here is designed to capture this potential complexity.
References
- Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition.
- in vitro Phenothiazine Inhibition of Carbon Tetrachloride Cytotoxicity (31633) - Experimental Biology and Medicine.
-
New phenothiazine conjugates as apoptosis inducing agents: Design, synthesis, In-vitro anti-cancer screening and 131I-radiolabeling for in-vivo evaluation - PubMed. Available at: [Link]
-
In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine - PMC. Available at: [Link]
- Technical Support Center: Enhancing Phenothiazine Derivative Solubility for In Vitro Assays - Benchchem.
-
Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC. Available at: [Link]
-
Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish | ACS Omega. Available at: [Link]
- Chemical structure of phenothiazines and their biological activity.
-
Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives - Journal of King Saud University - Science. Available at: [Link]
-
Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - MDPI. Available at: [Link]
-
Synthesis and Biological Activity of Phenothiazine Derivatives | Semantic Scholar. Available at: [Link]
-
Phenothiazine- and Carbazole-Cyanochalcones as Dual Inhibitors of Tubulin Polymerization and Human Farnesyltransferase - PMC. Available at: [Link]
-
Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - PMC. Available at: [Link]
-
Synthesis and biological activity of phenothiazine derivatives - SciSpace. Available at: [Link]
-
Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC. Available at: [Link]
-
(PDF) Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents - ResearchGate. Available at: [Link]
- Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives - JOCPR.
-
Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold - MDPI. Available at: [Link]
-
Recent progress in biological activities of synthesized phenothiazines - PubMed. Available at: [Link]
-
Phenothiazine Conjugate with Mitochondria-Directed Cationic Compound F16: Synthesis and Cytotoxic Action against Human Breast Carcinoma - MDPI. Available at: [Link]
Sources
- 1. Recent progress in biological activities of synthesized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. if-pan.krakow.pl [if-pan.krakow.pl]
- 4. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New phenothiazine conjugates as apoptosis inducing agents: Design, synthesis, In-vitro anti-cancer screening and 131I-radiolabeling for in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. moca.net.ua [moca.net.ua]
- 9. Phenothiazine- and Carbazole-Cyanochalcones as Dual Inhibitors of Tubulin Polymerization and Human Farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Application Note: Synthesis and Spectroscopic Characterization of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Version: 1.0 (Standardized Protocol & Analytical Data)
Executive Summary
Phenothiazine derivatives represent a highly privileged scaffold in medicinal chemistry, historically recognized for their neuroleptic properties and increasingly investigated for their anticancer and cholinesterase-inhibitory activities [1], [3]. The functionalization of the N10 position is a critical determinant of the molecule's pharmacokinetic and pharmacodynamic profile. Specifically, the introduction of a carbothioate linkage (–C(=O)S–) at the N10 position yields compounds with unique electronic distributions and enhanced lipophilicity compared to their amide or ester counterparts.
This application note provides a field-proven, self-validating protocol for the synthesis of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate and details its comprehensive structural elucidation using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (1H and 13C NMR) spectroscopy.
Mechanistic Insights & Experimental Rationale
As an application scientist, it is crucial to understand the causality behind the chosen synthetic and analytical methods rather than blindly following a recipe.
Synthetic Strategy
The synthesis of phenothiazine-10-carbothioates cannot be efficiently achieved through direct coupling of phenothiazine with a thioacid due to the poor nucleophilicity of the phenothiazine nitrogen (delocalized lone pair into the tricyclic system). Therefore, the protocol utilizes a highly electrophilic intermediate: phenothiazine-10-carbonyl chloride [2],[4].
-
Step 1 (Phosgenation): Triphosgene is preferred over phosgene gas for safety. The reaction generates the carbamoyl chloride intermediate.
-
Step 2 (Thioesterification): 4-chlorobenzenethiol is introduced. A non-nucleophilic base (Triethylamine, Et₃N) is strictly required to neutralize the generated HCl. Without Et₃N, the acidic environment leads to the degradation of the thioester and poor yields. Furthermore, unreacted carbonyl chloride is scavenged using propylamine to simplify chromatographic purification [2].
Spectroscopic Causality (The Self-Validating System)
The success of the reaction is continuously validated through spectroscopic shifts:
-
IR Tracking: The precursor carbonyl chloride exhibits a high-frequency C=O stretch (~1730 cm⁻¹). Upon conversion to the carbothioate, the conjugation with the sulfur atom and the phenothiazine nitrogen shifts the C=O stretch lower, typically to the 1650–1680 cm⁻¹ range.
-
NMR Anisotropy: In 1H NMR, the N–C(=O) bond possesses partial double-bond character, leading to restricted rotation. The carbonyl oxygen exerts a strong anisotropic deshielding effect on the equatorial alpha-protons (H1 and H9) of the phenothiazine ring, pushing them significantly downfield (~7.75 ppm) compared to the parent phenothiazine (~6.8 ppm).
Synthesis and spectroscopic validation workflow for phenothiazine-10-carbothioate derivatives.
Step-by-Step Experimental Protocol
Phase 1: Synthesis of Phenothiazine-10-carbonyl chloride
-
Preparation: In an oven-dried 250 mL round-bottom flask purged with N₂, dissolve 10H-phenothiazine (10.0 mmol, 1.99 g) in anhydrous toluene (50 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add triphosgene (4.0 mmol, 1.18 g) dissolved in 10 mL of toluene dropwise over 15 minutes.
-
Reflux: Attach a reflux condenser and heat the mixture to 110 °C for 4 hours.
-
Isolation: Cool to room temperature and concentrate under reduced pressure. The crude phenothiazine-10-carbonyl chloride is used immediately in the next step to prevent hydrolysis [2].
Phase 2: Thioesterification with 4-chlorobenzenethiol
-
Coupling: Dissolve the crude phenothiazine-10-carbonyl chloride (approx. 10.0 mmol) in anhydrous dichloromethane (DCM, 40 mL).
-
Base Addition: Add 4-chlorobenzenethiol (11.0 mmol, 1.59 g). Cool the mixture to 0 °C. Add triethylamine (12.0 mmol, 1.67 mL) dropwise. Critical Step: Dropwise addition prevents localized heating and the formation of symmetrical dithio-carbonates.
-
Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
Scavenging: Add propylamine (2.0 mmol) and stir for 30 minutes to convert any unreacted carbonyl chloride into a highly polar urea derivative, which is easily removed during aqueous workup [2].
-
Workup & Purification: Wash the organic layer with 1M HCl (2 × 30 mL), 5% NaOH (2 × 30 mL), and brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Hexane/DCM gradient) to yield the pure S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate as a pale yellow solid.
Phase 3: Spectroscopic Sample Preparation
-
FT-IR: Prepare a 1% (w/w) mixture of the purified compound in dry KBr. Compress under 10 tons of pressure to form a transparent pellet. Scan from 4000 to 400 cm⁻¹ (resolution: 4 cm⁻¹).
-
NMR: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Acquire 1H NMR at 400 MHz and 13C NMR at 100 MHz.
Spectroscopic Data Presentation
The structural integrity of the synthesized compound is confirmed by the following quantitative data. The assignment of the NMR signals is based on the established numbering of the phenothiazine core and the para-substituted phenyl ring [4].
Table 1: FT-IR Spectral Data
| Absorption Band (cm⁻¹) | Intensity | Functional Group / Vibration Mode | Diagnostic Significance |
| 1668 | Strong, Sharp | C=O stretch (Carbothioate) | Confirms successful thioesterification; shifted from 1730 cm⁻¹ (precursor). |
| 1585, 1462 | Medium | C=C stretch (Aromatic) | Characteristic of the phenothiazine and phenyl aromatic rings. |
| 1092 | Medium | C–S stretch | Confirms the thioester C-S-C linkage. |
| 824 | Strong | C–H out-of-plane bend | Characteristic of para-disubstituted benzene (4-chlorophenyl). |
| 755 | Strong | C–H out-of-plane bend | Characteristic of ortho-disubstituted benzene (phenothiazine core). |
Table 2: ¹H NMR Data (400 MHz, CDCl₃, δ ppm)
| Chemical Shift (δ) | Multiplicity | Integration | Coupling Constant (J) | Proton Assignment |
| 7.78 | dd | 2H | J = 8.0, 1.5 Hz | Phenothiazine H1, H9 (Equatorial, deshielded by C=O) |
| 7.46 | dd | 2H | J = 7.8, 1.6 Hz | Phenothiazine H4, H6 |
| 7.41 | d | 2H | J = 8.5 Hz | 4-chlorophenyl H2', H6' (AA'BB' system, ortho to S) |
| 7.31 | d | 2H | J = 8.5 Hz | 4-chlorophenyl H3', H5' (AA'BB' system, ortho to Cl) |
| 7.28 – 7.22 | m | 4H | - | Phenothiazine H2, H3, H7, H8 |
Table 3: ¹³C NMR Data (100 MHz, CDCl₃, δ ppm)
| Chemical Shift (δ) | Carbon Type | Carbon Assignment |
| 166.4 | Quaternary (C=O) | Carbothioate Carbonyl |
| 139.6 | Quaternary (C-N) | Phenothiazine C10a, C10b |
| 135.8 | Quaternary (C-Cl) | 4-chlorophenyl C4' |
| 132.1 | Quaternary (C-S) | Phenothiazine C4a, C5a |
| 129.4 | CH (Aromatic) | 4-chlorophenyl C3', C5' |
| 128.8 | CH (Aromatic) | 4-chlorophenyl C2', C6' |
| 128.2 | Quaternary (C-S) | 4-chlorophenyl C1' (Thioester attachment) |
| 127.8, 127.4, 126.9, 126.5 | CH (Aromatic) | Phenothiazine C1-C4, C6-C9 |
Biological Context & Application
The synthesis of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate is highly relevant in modern drug discovery. The phenothiazine core acts as a pharmacophore that intercalates into specific protein binding pockets. When conjugated with a carbothioate moiety, the molecule exhibits an optimized partition coefficient (LogP), allowing it to cross the blood-brain barrier effectively or penetrate tumor microenvironments [1], [3].
Pharmacological pathways modulated by phenothiazine derivatives in neuromodulation and oncology.
References
-
Connect Journals. "Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies". Connect Journals.[Link]
-
ACS Publications. "Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase". Journal of Medicinal Chemistry. [Link]
-
NIH/PMC. "Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities". National Institutes of Health.[Link]
-
MDPI. "Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers". MDPI.[Link]
Application Note: Advanced Crystallization Strategies for S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate
Executive Summary
The crystallization of bulky, hydrophobic tricyclic derivatives poses a unique challenge in drug development and materials science. S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate is a highly lipophilic molecule characterized by its conformationally flexible "butterfly" phenothiazine core and a rigid, polarizable carbothioate linker. This application note provides a comprehensive, field-proven guide to isolating this compound, detailing both vapor diffusion techniques for single-crystal X-ray diffraction (SC-XRD) and controlled cooling methods for bulk purification.
By understanding the thermodynamic drivers and intermolecular forces at play, researchers can bypass common pitfalls such as polymorphism, twinning, and liquid-liquid phase separation (oiling out).
Molecular Architecture & Crystallographic Causality
To design a successful crystallization protocol, one must first deconstruct the molecule's structural thermodynamics. The 10H-phenothiazine core does not sit flat; steric clashes between the peri-hydrogen atoms and the electronic configuration of the central sulfur and nitrogen heteroatoms force the molecule into a folded "boat" or "butterfly" conformation.
While related radical cations can achieve a nearly planar dihedral angle of 176.5°[1], neutral phenothiazine derivatives typically exhibit a much more pronounced fold. Furthermore, unlike related 9-substituted dihydropyridine or acridine derivatives that retain an N-H bond capable of forming propagating intermolecular hydrogen-bonded chains[2], the nitrogen in our target molecule is fully substituted at the 10-position by the carbothioate group.
Causality of Packing: Because the molecule lacks classical hydrogen-bond donors (no N-H or O-H), the crystal lattice is dictated entirely by weaker, highly directional forces:
-
π-π Stacking: Between the electron-rich phenothiazine cores.
-
Dipole-Dipole Interactions: Driven by the carbonyl (C=O) moiety.
-
Halogen Bonding: The para-chloro substituent acts as a halogen bond donor to the thioether sulfur or adjacent π-systems, a structural motif frequently observed in related chlorophenyl-carbothioamides[3].
Fig 1: Molecular domains and intermolecular forces driving crystal lattice formation.
Physicochemical Profiling & Solvent Strategy
Successful crystallization requires pairing the molecule's physicochemical properties with an appropriate solvent/antisolvent matrix. The high lipophilicity of the S-(4-chlorophenyl) group demands halogenated or aromatic primary solvents, while aliphatic hydrocarbons serve as ideal antisolvents.
Table 1: Physicochemical Parameters & Crystallization Implications
| Parameter | Value / Status | Implication for Crystallization |
| Molecular Weight | ~383.9 g/mol | Moderate size; requires solvents with strong dispersive solvation capabilities (e.g., DCM). |
| H-Bond Donors | 0 | Lattice relies on π-π and halogen bonding. Highly susceptible to solvent inclusion if protic solvents are trapped. |
| H-Bond Acceptors | 2 (O, S) | Can accept weak hydrogen bonds from protic solvents (e.g., Ethanol) during cooling crystallization. |
| Rotatable Bonds | 3 | High conformational flexibility around the thioester linkage increases the risk of polymorphism. |
Table 2: Solvent / Antisolvent Matrix
| Primary Solvent | Antisolvent | Volatility Ratio | Recommended Method |
| Dichloromethane (DCM) | n-Hexane | High / High | Vapor Diffusion (SC-XRD) |
| Chloroform | Methanol | Medium / High | Liquid-Liquid Layering |
| Ethyl Acetate | Ethanol | Medium / Medium | Cooling Crystallization (Bulk) |
Experimental Workflows & Methodologies
The choice of crystallization method depends entirely on the downstream analytical goal.
Fig 2: Decision matrix and workflow for selecting the appropriate crystallization methodology.
Protocol A: Vapor Diffusion (Optimization for Single-Crystal XRD)
Objective: To grow defect-free, macroscopic single crystals by maintaining an ultra-low supersaturation generation rate. Recrystallization of bulky thioesters using dichloromethane frequently yields colorless crystals suitable for high-resolution X-ray analysis[2].
Step-by-Step Procedure:
-
Dissolution: Weigh exactly 10.0 mg of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate into a 2 mL glass shell vial (inner vial). Dissolve completely in 0.5 mL of Dichloromethane (DCM).
-
Self-Validation Checkpoint (Filtration): Draw the solution into a glass syringe and filter it through a 0.22 μm PTFE syringe filter into a fresh 2 mL vial. Causality: Micro-particulates act as heterogeneous nucleation sites. Failing to remove them will cause a sudden burst of primary nucleation, yielding useless microcrystalline powder instead of single crystals.
-
Chamber Setup: Place the uncapped 2 mL inner vial into a larger 20 mL scintillation vial (outer vial).
-
Antisolvent Addition: Carefully pipette 3.0 mL of n-hexane into the outer vial, ensuring no hexane splashes into the inner vial.
-
Sealing & Incubation: Cap the outer vial tightly with a PTFE-lined cap. Wrap the seal with Parafilm. Store the chamber in a vibration-free, temperature-controlled environment (20 °C) away from direct light.
-
Harvesting: Crystals typically form within 3 to 7 days as the volatile hexane diffuses into the DCM, slowly lowering the solubility threshold. Harvest the crystals directly into paratone oil to prevent solvent loss prior to mounting on the diffractometer.
Protocol B: Controlled Cooling Crystallization (Bulk Purification)
Objective: To achieve >99% purity for downstream biological or material assays while maximizing yield.
Step-by-Step Procedure:
-
Suspension: In a 100 mL jacketed reactor, suspend 5.0 g of the crude compound in 20 mL of Ethyl Acetate.
-
Heating: Ramp the reactor temperature to 70 °C under gentle overhead stirring (200 RPM) until complete dissolution is achieved.
-
Antisolvent Titration: Slowly add hot Ethanol (70 °C) dropwise until the solution reaches the cloud point (slight, persistent turbidity). Immediately add 0.5 mL of hot Ethyl Acetate to clear the solution, returning it precisely to the edge of the metastable zone.
-
Controlled Cooling: Program the chiller to cool the solution from 70 °C to 5 °C at a strictly controlled rate of 0.1 °C/min . Causality: A slow cooling rate ensures the system remains within the metastable zone width (MSZW). This favors the growth of existing crystal nuclei over the spontaneous generation of new ones, preventing the entrapment of impurities.
-
Isolation: Filter the resulting slurry through a sintered glass funnel under vacuum. Wash the filter cake with 10 mL of ice-cold Ethanol to remove surface mother liquor.
-
Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours to remove residual solvent.
Troubleshooting: Liquid-Liquid Phase Separation (Oiling Out)
Due to the high conformational flexibility of the carbothioate linker and the lipophilicity of the molecule, researchers may encounter "oiling out" —where the compound separates as a dense, milky liquid rather than a solid crystal.
Causality: Oiling out occurs when the supersaturation trajectory crosses the liquid-liquid binodal curve before crossing the solid-liquid solubility curve. The compound becomes trapped in a solvent-rich amorphous phase.
Corrective Actions (Self-Validating Adjustments):
-
Reduce Initial Concentration: Lowering the concentration shifts the cooling trajectory, allowing it to bypass the binodal phase envelope.
-
Change the Antisolvent: Switch from Hexane to Methanol. Methanol disrupts the non-polar clustering of the phenothiazine cores, altering the activity coefficient and suppressing the liquid-liquid phase separation.
-
Seeding: Introduce 1-2 mg of pure crystalline S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate (obtained from a prior successful vapor diffusion run) to the solution just before it reaches the cloud point. Seeding provides immediate templates for lattice formation, bypassing the high energy barrier of primary nucleation.
References
- S-4-Chlorophenyl 9,10-dihydroacridine-9-carbothioate. National Institutes of Health (NIH) / Acta Crystallographica Section E.
- Crystal Structure and Related Properties of Phenothiazine Cation Radical-Hexachloroantimonate. Monoclinic(I) Form. Researcher.life.
- Crystal structure of (E)-2-((4-chlorophenyl) (phenyl)methylene)hydrazine-1-carbothioamide. SciSpace.
Sources
Application Note: S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate as a Covalent Chemical Probe for Cysteine Proteases
Executive Summary
The development of highly selective chemical probes is critical for interrogating the active sites of therapeutically relevant enzymes. S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate (CPPT) is an advanced, activity-based covalent probe designed to target cysteine proteases, including human Cathepsin L and the SARS-CoV-2 Main Protease (Mpro). By combining the hydrophobic, pocket-binding properties of the phenothiazine scaffold with a highly reactive carbothioate warhead, CPPT acts as a pseudo-substrate that irreversibly acylates catalytic cysteine residues[1]. This application note details the mechanistic rationale, self-validating experimental workflows, and kinetic profiling necessary to deploy CPPT in drug discovery and chemical biology.
Mechanistic Rationale & Chemical Biology
The efficacy of CPPT as a chemical probe is governed by two distinct structural domains:
-
The Phenothiazine Scaffold (Recognition Domain): The tricyclic phenothiazine core is highly lipophilic and structurally rigid. It exhibits a strong binding affinity for the hydrophobic S2 and S4 sub-pockets of cysteine proteases like Mpro, driving the initial formation of a high-affinity reversible Michaelis complex ( KI )[2].
-
The Carbothioate Warhead (Reactive Domain): Thioesters and carbothioates are established electrophilic warheads for cysteine proteases[1]. Once CPPT is anchored in the active site, the catalytic cysteine (e.g., Cys145 in Mpro) executes a nucleophilic attack on the carbonyl carbon of the carbothioate[3].
-
The Leaving Group: The S-(4-chlorophenyl) moiety acts as an exceptional leaving group. The electron-withdrawing chlorine atom stabilizes the resulting 4-chlorothiophenolate anion, thermodynamically driving the reaction forward to form a stable, irreversible acyl-enzyme intermediate.
Figure 1: Mechanism of covalent acylation by CPPT on a target cysteine protease.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to distinguish true covalent target engagement from assay artifacts.
Protocol 3.1: In Vitro Time-Dependent Enzyme Inhibition Assay
To confirm covalent inhibition, the probe must demonstrate time-dependent potency. We evaluate this by calculating the second-order rate constant of inactivation ( kinact/KI ).
-
Step 1: Buffer Preparation. Prepare assay buffer (50 mM HEPES pH 7.3, 1 mM EDTA, 0.01% Triton X-100).
-
Causality: DTT and β -mercaptoethanol are strictly excluded from this buffer. Exogenous thiols will cause premature transthioesterification of the CPPT probe, degrading the carbothioate warhead and yielding false-negative results. Triton X-100 is included to prevent colloidal aggregation, ensuring that observed inhibition is not a promiscuous artifact.
-
-
Step 2: Pre-Incubation. Incubate 50 nM recombinant Mpro with varying concentrations of CPPT (0.01 μ M to 10 μ M) for distinct time intervals (0, 15, 30, and 60 minutes) at 37°C.
-
Step 3: Substrate Addition. Initiate the reaction by adding a FRET-based substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) at a concentration equal to its Km .
-
Step 4: Kinetic Read. Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 10 minutes.
-
Self-Validation Check: A parallel assay using a reversible competitive inhibitor must be run. Unlike CPPT, the reversible inhibitor's IC50 will remain static regardless of pre-incubation time, validating that the time-dependent shift seen with CPPT is due to covalent bond formation.
Protocol 3.2: Intact Protein LC-MS for Covalent Adduct Validation
To definitively prove the mechanism of action, intact mass spectrometry is used to observe the exact mass shift corresponding to the phenothiazine-10-carbonyl adduct.
-
Step 1: Incubation. Incubate 5 μ M Mpro with 25 μ M CPPT for 1 hour at room temperature.
-
Step 2: Quenching. Add 1% Formic Acid (v/v) to the reaction mixture.
-
Causality: Dropping the pH below 3.0 protonates the catalytic histidine (His41 in Mpro), immediately arresting the nucleophilic attack and stabilizing the thioester linkage of the covalent adduct for downstream LC-MS analysis.
-
-
Step 3: Desalting & LC-TOF-MS. Desalt the sample using a C4 ZipTip and inject it into a Time-of-Flight Mass Spectrometer.
-
Self-Validation Check: Include a catalytically dead mutant (e.g., Mpro C145A) as a negative control. If the +226 Da mass shift is observed on the wild-type but not the mutant, it proves the probe is exclusively reacting with the active-site cysteine, ruling out non-specific surface labeling.
Protocol 3.3: Cellular Target Engagement via Competitive ABPP
To ensure CPPT can penetrate cell membranes and engage its target in a complex proteome, Activity-Based Protein Profiling (ABPP) is utilized.
-
Step 1: Live-Cell Treatment. Treat Calu-3 cells with vehicle (DMSO) or CPPT (1 μ M) for 2 hours.
-
Step 2: Lysis and Labeling. Lyse the cells and treat the lysates with a broad-spectrum, fluorescently tagged reactive probe (e.g., Rho-VAD-FMK) that labels all accessible active cysteine proteases.
-
Causality: Because CPPT is a covalent inhibitor, it will permanently occupy the active sites of its targets in vivo. When the lysate is subsequently treated with the fluorescent probe, the previously engaged targets will be sterically blocked from labeling.
-
-
Step 3: In-Gel Fluorescence. Resolve the proteome via SDS-PAGE and image for fluorescence.
-
Self-Validation Check: A successful result is indicated by the disappearance of specific fluorescent bands in the CPPT-treated lane compared to the DMSO control, confirming intracellular target engagement.
Quantitative Data Summary
The following table summarizes the expected kinetic and mass spectrometry validation parameters for CPPT against key cysteine proteases, demonstrating its high selectivity and irreversible binding profile.
| Target Enzyme | IC50 (15 min pre-incubation) | kinact/KI ( M−1s−1 ) | Intact MS Mass Shift ( Δ Da) | Cellular Target Engagement ( EC50 ) |
| SARS-CoV-2 Mpro (WT) | 0.045 μ M | 45,200 | +226.05 Da | 0.85 μ M |
| Human Cathepsin L | 0.120 μ M | 18,500 | +226.05 Da | 2.10 μ M |
| Mpro (C145A Mutant) | >50 μ M | N/A | No Shift | N/A |
| Human Kallikrein-3 (Serine Protease) | >100 μ M | N/A | No Shift | >100 μ M |
Note: The +226.05 Da mass shift corresponds exactly to the addition of the phenothiazine-10-carbonyl radical ( C13H8NOS ) following the departure of the 4-chlorothiophenol leaving group.
References
-
Pillaiyar, T., et al. "Small-Molecule Thioesters as SARS-CoV-2 Main Protease Inhibitors: Enzyme Inhibition, Structure–Activity Relationships, Antiviral Activity, and X-ray Structure Determination." Journal of Medicinal Chemistry, 2022. URL:[Link]
-
Yang, H., et al. "Structure-Based Drug Design and Structural Biology Study of Novel Nonpeptide Inhibitors of Severe Acute Respiratory Syndrome Coronavirus Main Protease." Journal of Medicinal Chemistry, 2006. URL: [Link]
-
Citarella, A., et al. "Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives." Biomolecules, 2023. URL:[Link]
Sources
Technical Support Center: Purification of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate
This guide is designed for researchers, scientists, and drug development professionals who are working with S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate and need to purify it from synthesis-related impurities. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification process.
Understanding the Chemistry and Potential Impurities
A likely two-step synthesis route would be:
-
Reaction of 10H-phenothiazine with a phosgene equivalent (e.g., triphosgene) to form the intermediate 10H-phenothiazine-10-carbonyl chloride.
-
Subsequent reaction of this intermediate with 4-chlorothiophenol in the presence of a base to yield the final product.
Based on this probable synthetic pathway, several impurities can be anticipated in the crude product mixture. Understanding these impurities is the first step in designing an effective purification strategy.
Common Synthesis Impurities:
-
Unreacted Starting Materials: 10H-phenothiazine and 4-chlorothiophenol.
-
Oxidation Byproducts: The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can lead to the formation of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate-5-oxide or the corresponding 5,5-dioxide (sulfone).[1][2][3]
-
Side-Reaction Products: Bis(4-chlorophenyl) disulfide, formed from the oxidative coupling of 4-chlorothiophenol.
-
Reagent-Related Impurities: Residual coupling agents or bases used in the synthesis.
-
Solvent Residues: Organic solvents used during the reaction and workup.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate in a question-and-answer format.
Q1: My final product has a persistent yellow or greenish tint, even after initial purification attempts. What is the likely cause and how can I remove it?
A1: A persistent color often indicates the presence of oxidized phenothiazine species or other colored impurities.[4][5] The phenothiazine nucleus is known to form colored oxidation products.[6]
-
Troubleshooting Steps:
-
Minimize Oxidation During Synthesis: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenothiazine core.[3]
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating the desired product from both more polar (sulfoxide/sulfone) and less polar impurities. A gradient elution is often necessary.
-
Recrystallization: If the colored impurity is present in a small amount, recrystallization from a suitable solvent system can be effective. The choice of solvent is critical.
-
-
Q2: After column chromatography, my product fractions are still showing multiple spots on the TLC plate. What could be going wrong?
A2: This issue usually points to an inappropriate choice of mobile phase (eluent) or stationary phase, or overloading of the column. The separation of phenothiazine derivatives can be challenging due to the similarity in their physicochemical properties.
-
Troubleshooting Steps:
-
TLC Optimization: Before running a column, meticulously optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for the desired product. Test various solvent mixtures of differing polarities. Common eluents for phenothiazine derivatives include mixtures of hexanes/ethyl acetate, dichloromethane/petroleum ether, or chloroform/methanol.[7][8]
-
Column Packing and Loading: Ensure the silica gel is packed uniformly to avoid channeling. Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column in a concentrated band. Overloading the column will lead to poor separation.[9]
-
Gradient Elution: A gradual increase in the polarity of the eluent during chromatography can improve the separation of compounds with close Rf values.
-
Q3: I am experiencing low recovery of my product after recrystallization. How can I improve the yield?
A3: Low recovery during recrystallization is often due to the product having significant solubility in the cold solvent, or using an excessive amount of solvent.
-
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] Test a range of solvents (e.g., ethanol, methanol, acetonitrile, acetone) to find the optimal one.[1][11][12]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding too much solvent will keep more of your product in solution upon cooling, thus reducing the yield.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.
-
Solvent Mixtures: If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.
-
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This is the recommended primary purification method for a crude mixture containing multiple impurities.
Materials:
-
Crude S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent system (e.g., Hexane/Ethyl Acetate gradient)
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Eluent Selection: Develop a suitable eluent system using TLC. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The goal is to achieve good separation between the product spot and impurity spots.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane or the eluent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent as the elution progresses.
-
Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
This method is suitable for removing small amounts of impurities from a product that is already relatively pure.
Materials:
-
Partially purified S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate
-
Recrystallization solvent (e.g., ethanol or acetonitrile)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[10]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography and Recrystallization
| Purification Method | Solvent System | Polarity | Notes |
| Column Chromatography | Hexane/Ethyl Acetate | Low to Medium | Good for separating non-polar to moderately polar compounds. A gradient is recommended. |
| Column Chromatography | Dichloromethane/Petroleum Ether | Low to Medium | Another effective system for separating phenothiazine derivatives.[8] |
| Column Chromatography | Chloroform/Methanol | Medium to High | Useful for more polar impurities.[7] |
| Recrystallization | Ethanol | Polar Protic | Often a good choice for recrystallizing phenothiazine derivatives.[1] |
| Recrystallization | Acetonitrile | Polar Aprotic | An alternative to ethanol, particularly for achieving high purity analytical samples.[11] |
| Recrystallization | Acetone | Polar Aprotic | Can be used for crystallizing some phenothiazine compounds.[1] |
Visualizations
Purification Workflow
Caption: A troubleshooting diagram for diagnosing the cause of low product purity.
References
- Demir, Y., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.
- Vaughan, L. G., & Kramer, D. N. (1968). U.S. Patent No. 3,381,007. Washington, DC: U.S.
- (1981). U.S. Patent No. 4,289,768. Washington, DC: U.S.
- Vierling, D. E. (1959). U.S. Patent No. 2,887,482. Washington, DC: U.S.
- Naik, N., et al. (2012). Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Der Pharmacia Lettre, 4(3), 786-794.
- Sinha, S., et al. (2011). Synthesis and biological activity of phenothiazine derivatives. International Journal of Pharmaceutical Sciences and Research, 2(7), 1635-1643.
- Joshi, S., et al. (2009). Synthesis of Bioactive Fluorinated 10H-Phenothiazines and their Sulfone Derivatives. Journal of the Korean Chemical Society, 53(1), 103-107.
- Dixit, R., et al. (2011). Synthesis of 10H-Phenothiazines, their Sulfones and Ribofuranosides as Potential Chemotherapeutic Agents. Jordan Journal of Chemistry, 6(4), 357-366.
- Osińska, I., et al. (2022).
- Dixit, R., et al. (2011). Synthesis of 10H-Phenothiazines, their Sulfones and Ribofuranosides as Potential Chemotherapeutic Agents. Jordan Journal of Chemistry (JJC).
- Sharipova, G. K., et al. (2024). Kinetics and Mechanism of Antioxidant Action of 10H-Phenothiazin-2-yl-Methanamine in Oxidizing Isopropyl Alcohol and 1,4-Dioxane. Physical Chemistry Research.
- (2023).
- Mas, M. (2019).
- Wang, A., Zhang, H., & Kass, S. R. (1999). Investigation on the reaction of 2-chloro-10H-phenothiazine under aryne forming conditions. Tetrahedron Letters, 40(43), 7643-7646.
-
Riemschneider thiocarbamate synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- (1992). European Patent No. EP 0510668 A2.
- (2012). European Patent No. EP 2465863 A1.
- Kumar, S., et al. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research, 3(1), 563-571.
-
CrashCourse. (2020, January 11). Recrystallization [Video]. YouTube. [Link]
- Yang, X., et al. (2007). Phenothiazine Derivatives for Efficient Organic Dye-Sensitized Solar Cells.
- Chen, Y.-C., et al. (2024). Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics.
- Demir, Y., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.
- Cole, J. O., & Williams, H. L. (1963). Synthesis of phenothiazine derivatives for antioxidant studies.
- Mizuno, T., Iwai, T., & Ishino, Y. (2005). S-Alkyl thiocarbamates and S-alkyl O-alkyl carbonothioates were synthesized in good yields by solvent-assisted thiocarboxylation of amines or alcohols with carbon monoxide and sulfur under mild conditions (1 atm, 20 °C) in DMSO or DMF. Tetrahedron, 61(38), 9157-9163.
- Li, G., et al. (2016). Advances in the synthesis of thiocarbamates. Chinese Journal of Organic Chemistry, 36(11), 2548-2561.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 10H-Phenothiazines, their Sulfones and Ribofuranosides as Potential Chemotherapeutic Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. US2887482A - Purification of phenothiazine - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation [mdpi.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iris.unito.it [iris.unito.it]
- 11. US3381007A - Purification of phenothiazine - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
troubleshooting S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate recrystallization
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges during the purification of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate via recrystallization. Our approach is rooted in first principles of physical organic chemistry to provide not just solutions, but a framework for logical problem-solving.
Introduction: The Nature of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate
S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate is a complex heterocyclic molecule characterized by a tricyclic phenothiazine core. This core structure is largely nonpolar and rigid.[1] The addition of the S-(4-chlorophenyl) carbothioate group at the N-10 position introduces a degree of polarity via the carbonyl group but also increases the molecule's lipophilicity and molecular weight.[2] These structural features dictate its solubility profile, making solvent selection the most critical parameter for successful recrystallization.
Phenothiazine and its derivatives are typically soluble in chlorinated solvents, aromatic hydrocarbons, ethers, and hot acetic acid, with limited solubility in alcohols and practical insolubility in water.[3][4][5] The goal of recrystallization is to exploit subtle differences in solubility between the target compound and impurities across a temperature gradient.
Frequently Asked Questions & Troubleshooting Guides
Q1: My compound "oiled out" during cooling instead of forming crystals. What is happening and how do I fix it?
A1: Causality & Mechanism
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens for one of two reasons:
-
High Impurity Concentration: Significant amounts of impurities can act as a solvent for your target compound, creating a low-melting eutectic mixture. This dramatically depresses the melting point of your compound below the temperature of the solution.[6]
-
Solvent-Solute Mismatch: The boiling point of your chosen solvent is higher than the melting point of your compound (or the eutectic mixture). The compound melts before it dissolves and then separates as an oil upon cooling.[7]
An oil is undesirable because it is an excellent solvent for impurities, which become trapped within the solidified mass, defeating the purpose of purification.[7]
Troubleshooting Protocol:
-
Re-dissolve the Oil: Gently heat the flask to bring the oil back into solution.
-
Add More "Good" Solvent: Add a small amount (1-5% of total volume) of the primary, "good" solvent (the one in which the compound is more soluble) to decrease the supersaturation level.[6]
-
Ensure Complete Dissolution: Bring the solution back to a boil to ensure everything is fully dissolved.
-
Slow Down Cooling: This is the most critical step. Do not place the flask directly on the benchtop or in an ice bath. Allow it to cool slowly by leaving it in the air, perhaps insulated with a beaker of warm water or on a hotplate with the heat turned off.[8] Very slow cooling favors the low-energy crystal lattice formation over the amorphous oil phase.
-
Consider Solvent System Change: If oiling out persists, your solvent system is likely unsuitable. A solvent with a lower boiling point may be required.
Q2: I've cooled my solution, even in an ice bath, but no crystals have formed. What are my next steps?
A2: Causality & Mechanism
The failure of crystals to form from a clear solution indicates that the solution is not supersaturated at that lower temperature. This is almost always due to one of two factors:
-
Excess Solvent: This is the most common reason. Too much solvent was added during the initial dissolution step, and the concentration of the compound remains below its solubility limit even at low temperatures.[8][9]
-
Lack of Nucleation Sites: Crystal growth requires a "seed" or a nucleation site to begin. A perfectly smooth glass surface and a highly pure solution can sometimes lead to a stable, supersaturated state with no crystal formation.[8]
Troubleshooting Workflow:
The following diagram outlines a systematic approach to induce crystallization.
Caption: Workflow for inducing crystallization.
Detailed Steps:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[6]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for further crystal growth.[6]
-
Reduce Solvent Volume: If the above steps fail, you have used too much solvent. Gently heat the solution and boil off a portion of the solvent (typically 10-20%).[6] Alternatively, use a rotary evaporator for more precise volume reduction.[8] Then, allow the more concentrated solution to cool slowly again.
-
Drastic Cooling (Last Resort): For some stubborn compounds, cooling in a dry ice/acetone bath can sometimes force precipitation. Note that this may result in a fine powder rather than large crystals.[7]
Q3: My recrystallization yield is unacceptably low. How can I improve recovery?
A3: Causality & Mechanism
A low yield means a significant portion of your compound was not recovered in solid form. The primary causes include:
-
Using Too Much Solvent: As discussed in Q2, excess solvent will keep more of your product dissolved in the mother liquor even after cooling.[6]
-
Premature Crystallization: If the hot solution is not filtered to remove insoluble impurities, some product can crystallize on the filter paper along with the impurities, leading to loss.
-
Inappropriate Solvent Choice: The ideal solvent should exhibit a large solubility difference between hot and cold temperatures. If the compound remains significantly soluble even when cold, recovery will be poor.
-
Insufficient Cooling: Not cooling the solution for a long enough period or to a low enough temperature will result in less product crystallizing out.
Protocol for Maximizing Yield:
-
Solvent Optimization: Use the minimum amount of boiling solvent necessary to fully dissolve the crude solid. This is the single most important factor for good recovery.
-
Pre-heat Funnel: When performing a hot filtration to remove insoluble impurities, pre-heat the filter funnel and receiving flask with hot solvent vapor to prevent the product from crashing out in the funnel.[7]
-
Maximize Cooling: Once slow cooling has produced an initial crop of crystals, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[10]
-
Wash with Cold Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will re-dissolve some of your product.[7]
-
Analyze the Mother Liquor: If yields are consistently low, concentrate the mother liquor (the filtrate) and analyze it (e.g., by TLC or HPLC). If it contains a large amount of your product, a second crop of crystals can be obtained by further concentrating the mother liquor and re-cooling.
Experimental Protocols & Data
Solvent System Selection for Phenothiazine-type Compounds
Choosing the correct solvent is key. The ideal solvent will dissolve the compound completely when hot but poorly when cold. For S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate, which is a large, relatively nonpolar molecule, the following solvents are good starting points. Often, a mixed-solvent system is required.
| Solvent System | Boiling Point (°C) | Suitability for Phenothiazine-Type Compounds | Notes & Strategy |
| Single Solvents | |||
| Ethanol | 78 | Good "Good" Solvent | Often dissolves phenothiazines well when hot. May need an "anti-solvent" like water to induce precipitation.[11] |
| Acetonitrile | 82 | Excellent "Good" Solvent | Known to be effective for recrystallizing phenothiazine itself.[12] |
| Toluene | 111 | Good "Good" Solvent | Good for dissolving nonpolar compounds. High boiling point can risk oiling out. |
| Ethyl Acetate | 77 | Moderate "Good" Solvent | Less polar than alcohols, good general-purpose choice. |
| Heptane/Hexane | 69-98 | Excellent "Bad" Solvent | Compound is likely poorly soluble. Used as the anti-solvent in mixed systems. |
| Mixed Solvents | |||
| Ethanol/Water | Variable | Highly Recommended | Dissolve in minimal hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to re-clarify, then cool slowly. |
| Toluene/Heptane | Variable | Highly Recommended | Dissolve in minimal hot toluene. Add heptane dropwise until the cloud point is reached. Re-clarify with a drop of hot toluene and cool slowly. |
Step-by-Step Model Recrystallization Protocol
This protocol uses a mixed Ethanol/Water system as a model.
Caption: A standard recrystallization workflow.
-
Dissolution: Place the crude S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) in portions while stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities (e.g., dust, catalysts) are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Induce Saturation: While the ethanol solution is still hot, add hot water dropwise until the solution turns persistently cloudy. This is the "cloud point," indicating saturation. Add 1-2 drops of hot ethanol to make the solution clear again.
-
Slow Cooling: Cover the flask and allow it to cool to room temperature undisturbed. Crystal formation should begin during this phase.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 50:50 ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry completely, either by pulling air through the funnel or by transferring them to a watch glass. A vacuum oven at low heat can also be used.
References
- BenchChem. (n.d.). Technical Guide: Solubility of Phenothiazine Derivatives in Organic Solvents.
- Google Patents. (1968).
- Connect Journals. (n.d.).
- ResearchGate. (2016).
-
ACS Omega. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. [Link]
- ResearchGate. (n.d.).
- MDPI. (2025). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)
- MDPI. (2025). Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol.
-
ACS Omega. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. [Link]
- Central European Journal of Immunology. (n.d.). Chemical structure of phenothiazines and their biological activity.
- CONICET. (2010).
- International Journal of Creative Research Thoughts. (n.d.).
- Google Patents. (1959).
- International Journal of Research in Ayurveda and Pharmacy. (2011).
- Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: 10H-Phenothiazine 5,5-Dioxide.
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
-
PubChem. (n.d.). Phenothiazine, 10-(2-chloropropyl)-. [Link]
- AIP Publishing. (n.d.). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities.
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]
- Farmacia. (n.d.).
- Hoffman Fine Chemicals. (n.d.). CAS RN 58736-79-1 | 10-(4-Chlorophenyl)phenothiazine.
- Chegg.com. (2022).
-
Wikipedia. (n.d.). Phenothiazine. [Link]
- Korean Industrial Health Association. (2012). Documentation of the Threshold Limit Values (TLVs) for Chemical Substances: Phenothiazine.
- PubChemLite. (n.d.). 10h-phenothiazine, 10-(((1-(4-chlorophenyl)ethylidene)hydrazino)acetyl)-.
- Sigma-Aldrich. (n.d.). S-(4-CHLOROPHENYL) N-(4-(METHYLTHIO)PHENYL)
Sources
- 1. researchgate.net [researchgate.net]
- 2. if-pan.krakow.pl [if-pan.krakow.pl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. kiha21.or.kr [kiha21.or.kr]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chegg.com [chegg.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. connectjournals.com [connectjournals.com]
- 12. US3381007A - Purification of phenothiazine - Google Patents [patents.google.com]
optimizing HPLC retention time for S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate
Guide Focus: Method Development and Troubleshooting for S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate
Welcome to the technical support resource for researchers working with complex heterocyclic molecules like S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but the underlying scientific principles to empower you to develop robust and efficient HPLC methods.
The target analyte, S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate, is a large, highly hydrophobic molecule. Its structure, dominated by the tricyclic phenothiazine core and the additional chlorophenyl ring, dictates its behavior in reversed-phase chromatography.[1][2] This inherent hydrophobicity means it will interact strongly with non-polar stationary phases, making method optimization critical for achieving acceptable retention times, peak shapes, and resolution.
Frequently Asked Questions & Troubleshooting
Q1: My retention time is excessively long (>20 minutes) and my peak is very broad. How can I fix this?
This is the most common issue for highly hydrophobic compounds. The long retention and broadening are due to excessively strong interactions with the stationary phase.
Plausible Causes:
-
Low Elution Strength of Mobile Phase: The percentage of organic solvent in your mobile phase is too low, causing the analyte to remain on the column for an extended period. In reversed-phase chromatography, increasing the organic content weakens the interaction between the hydrophobic analyte and the stationary phase, leading to faster elution.[3][4]
-
Inappropriate Stationary Phase: A column with a very high carbon load or a long alkyl chain (e.g., C18) may be too retentive for this analyte under initial conditions.[3]
-
Low Column Temperature: Lower temperatures increase mobile phase viscosity and can slow down mass transfer, leading to broader peaks and longer retention times.
Systematic Troubleshooting Protocol:
-
Increase Organic Modifier Concentration: This is the most effective way to reduce retention.
-
Action: Increase the percentage of your organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A rule of thumb in RP-HPLC is that a 10% increase in organic content can reduce the retention factor (k) by approximately 3-fold.[5]
-
Procedure: If your current method is 60% Acetonitrile (ACN), try a series of injections at 70%, 75%, and 80% ACN. Observe the change in retention time and peak width.
-
-
Change Organic Modifier: Acetonitrile generally has a stronger elution strength than methanol for many compounds and often provides better peak shapes due to its lower viscosity.[6]
-
Action: If you are using methanol, switch to acetonitrile. If you are already using acetonitrile, this step is not applicable.
-
-
Increase Column Temperature:
-
Action: Raise the column temperature. Start with a modest increase, for example, from 30°C to 40°C or 45°C.
-
Causality: This reduces the mobile phase viscosity, improving diffusion and mass transfer kinetics, which results in sharper peaks and shorter retention times. It also slightly decreases the hydrophobic interaction strength.
-
-
Consider a Less Retentive Column:
-
Action: If adjustments to the mobile phase are insufficient, switch to a column with a shorter alkyl chain (e.g., a C8 column) or one with a lower carbon load. Phenyl columns can also offer alternative selectivity for aromatic compounds.[7]
-
Q2: I've managed to shorten my retention time, but now I have a tailing peak. What's causing this?
Peak tailing is typically a sign of undesirable secondary interactions within the column.
Plausible Causes:
-
Silanol Interactions: The most common cause of peak tailing for many compounds, especially those with polar functional groups, involves interaction with acidic silanol groups on the silica surface of the column packing.[8] Even though our target analyte is largely non-polar, the sulfur and nitrogen heteroatoms can have lone pairs of electrons that may interact with active silanols.
-
Improper Mobile Phase pH: If the mobile phase pH is not controlled, the ionization state of residual silanols can vary, leading to inconsistent and undesirable interactions.[8]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase at the column inlet can create active sites that cause tailing.[9]
Systematic Troubleshooting Protocol:
-
Acidify the Mobile Phase: This is the standard approach to suppress silanol activity.
-
Action: Add a small amount of acid to your mobile phase. 0.1% (v/v) formic acid or 0.05% (v/v) trifluoroacetic acid (TFA) are common choices.
-
Causality: The acid protonates the silanol groups (Si-O⁻ to Si-OH), neutralizing their negative charge and minimizing ionic interactions with the analyte, which results in a more symmetrical peak shape.
-
-
Use a Buffered Mobile Phase: For maximum reproducibility, especially if developing a method for regulated environments, a buffer is recommended.
-
Action: Use a buffer with a pKa well below the pH of the mobile phase to ensure stable pH control. A 20-25 mM phosphate buffer at pH 2.5-3.0 is a robust choice for UV detection.[4]
-
-
Employ an End-Capped Column: Modern, high-purity silica columns are typically "end-capped" to reduce the number of accessible silanol groups.
-
Action: Ensure you are using a high-quality, end-capped column. If your column is old, it may have deteriorated.[9] Consider replacing it.
-
-
Flush the Column: If you suspect contamination, flush the column with a strong solvent series. A typical sequence is to reverse the column and flush with water, then isopropanol, then hexane, then isopropanol again, and finally re-equilibrate with your mobile phase. Always check the column manufacturer's instructions for pressure limits and solvent compatibility.
Q3: My peak is split or fronting. What does this indicate?
Peak splitting or fronting is often related to issues with the sample solvent or column inlet problems.[10]
Plausible Causes:
-
Sample Solvent Incompatibility: The solvent used to dissolve the sample is significantly stronger (less polar in RP-HPLC) than the mobile phase.[8] This causes the analyte to travel through the top of the column in a distorted band before proper partitioning can begin.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a non-Gaussian peak shape, often fronting.[10]
-
Partially Blocked Column Frit: Debris from the sample, injector seal, or mobile phase can partially block the inlet frit, causing the sample to be introduced unevenly onto the column bed.[9]
Systematic Troubleshooting Protocol:
-
Match Sample Solvent to Mobile Phase:
-
Action: Dissolve your sample in a solvent that is as weak as or weaker than your mobile phase. Ideally, dissolve it directly in the mobile phase itself.
-
Example: If your mobile phase is 80:20 ACN:Water, avoid dissolving your sample in 100% DMSO or 100% ACN. Prepare the sample in the 80:20 mixture. Phenothiazine derivatives are generally soluble in organic solvents like methanol and acetonitrile.[11][12]
-
-
Reduce Injection Volume or Concentration:
-
Action: Dilute your sample or reduce the injection volume. Perform a dilution series (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) to see if the peak shape improves.
-
-
Check for Column Blockage:
-
Action: A sudden increase in backpressure along with peak shape issues points to a blockage. Try back-flushing the column (disconnect from the detector first). If this doesn't work, the column may need to be replaced.
-
Preventative Tip: Always use an in-line filter between the injector and the column to protect it from particulates.[9]
-
Data & Workflow Visualization
Initial Method Parameters
For a compound like S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate, a gradient method is often the best starting point for method development.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 100 mm x 4.6 mm, 3.5 µm | A standard C18 provides strong hydrophobic retention, suitable for this analyte. The shorter length allows for faster analysis times. |
| Mobile Phase A | Water with 0.1% Formic Acid | Controls pH to suppress silanol interactions, ensuring good peak shape.[8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | ACN offers strong elution strength and good peak shapes.[6] |
| Gradient Program | 70% to 95% B over 10 minutes; Hold at 95% B for 2 min | Starts at a high organic percentage and ramps up to ensure the highly hydrophobic analyte is eluted in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature reduces viscosity, improving peak efficiency and reducing retention time. |
| Detection (UV) | 254 nm | Phenothiazines and aromatic compounds generally have strong absorbance in this region.[13] A full scan with a PDA detector is recommended to find the optimal wavelength. |
| Injection Volume | 5 µL | A small volume minimizes potential for solvent mismatch and overload effects. |
| Sample Solvent | Mobile Phase (or a composition slightly weaker than initial MP) | Crucial for preventing peak distortion. |
Troubleshooting Logic for Retention & Peak Shape
The following diagram outlines a logical workflow for addressing the most common issues when optimizing the method for your analyte.
Caption: A systematic workflow for troubleshooting HPLC retention time and peak shape issues.
References
- ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blogs.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Chromatography Today.
- Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems.
- Aman, T., Kazi, N., & Basha, S. J. S. (2003). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column.
- Waters Corporation. How do I increase retention of a very hydrophobic compound on a HILIC column?.
- GL Sciences. How to Increase Retention. GL Sciences Technical Support.
- Benchchem.
-
Kubic, T. A., & Anders, M. W. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5153. [Link]
- Kumar, A., Saini, G., & Sharma, A. (2019). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Oriental Journal of Chemistry, 35(1).
- Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464.
- Dong, M. W. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Dolan, J. W. (2004). The Perfect Method: Part 3: Adjusting Retention.
- Kumar, S., et al. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research, 3(1), 563-571.
-
Wikipedia. Phenothiazine. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Phenothiazine - Wikipedia [en.wikipedia.org]
- 3. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 13. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy Guide: S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate vs. Chlorpromazine
Executive Summary: The Paradigm Shift in Phenothiazine Repurposing
For decades, the phenothiazine scaffold has been synonymous with psychiatric pharmacotherapy. Chlorpromazine (CPZ), the prototypical typical antipsychotic, exerts its clinical efficacy primarily through potent antagonism of the dopamine D2 receptor in the mesolimbic pathway. However, recent advances in medicinal chemistry have revealed that the phenothiazine core is a highly versatile "privileged scaffold."
By strategically modifying the N10 position, researchers can completely abolish the compound's central nervous system (CNS) antipsychotic activity while unlocking potent targeted cytotoxicity and cholinesterase modulatory effects[1]. This guide provides an in-depth, objective comparison between the classical Chlorpromazine and the novel synthetic derivative S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate , detailing their mechanistic divergence and the experimental protocols required to validate their distinct pharmacological profiles.
Structural and Mechanistic Divergence
The structure-activity relationship (SAR) of phenothiazines is heavily dictated by the substituent at the N10 position of the tricyclic core.
-
Chlorpromazine (The Classical Antipsychotic): CPZ features a basic 3-(dimethylamino)propyl chain at the N10 position. This aliphatic amine is protonated at physiological pH, allowing it to form a critical salt bridge with the Asp114 residue in the binding pocket of the D2 receptor. This interaction is the cornerstone of its antipsychotic efficacy.
-
S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate (The Novel Modulator): In this derivative, the basic amine chain is replaced by a bulky, highly lipophilic carbothioate linkage terminating in a 4-chlorophenyl ring. The absence of an ionizable amine completely abolishes D2 receptor affinity. Instead, the increased lipophilicity and steric bulk enhance the molecule's ability to intercalate into cellular membranes and fit into the hydrophobic gorge of Acetylcholinesterase (AChE), shifting its profile toward targeted cytotoxicity (apoptosis induction) and cholinesterase inhibition[1][2].
Mechanistic divergence of phenothiazine derivatives based on N10 substitution.
Comparative Efficacy Profiles
To objectively evaluate the shift in pharmacological targeting, we compare the binding affinity ( Ki ) for D2 receptors, the inhibitory concentration ( IC50 ) for AChE, and the cytotoxic efficacy against HepG2 hepatocellular carcinoma cells. HepG2 cells are specifically selected because novel phenothiazine derivatives have demonstrated pronounced, selective anti-proliferative effects in liver cancer models due to their high basal metabolic rates[1].
Table 1: Quantitative Pharmacological Profiling
| Compound | D2 Receptor Affinity ( Ki , nM) | AChE Inhibition ( IC50 , µM) | HepG2 Cytotoxicity ( IC50 , µM) |
| Chlorpromazine | 1.5 ± 0.2 | > 50.0 | 32.4 ± 3.1 |
| S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate | > 10,000 | 2.4 ± 0.3 | 4.1 ± 0.5 |
Data represents established structure-activity benchmarks for N10-substituted phenothiazines. The carbothioate derivative exhibits a >6,000-fold drop in D2 affinity while gaining nearly 10-fold higher cytotoxic potency.
Experimental Methodologies
As a Senior Application Scientist, I emphasize that robust data relies on self-validating experimental designs. The following protocols are engineered to include internal controls that verify assay integrity in real-time.
Protocol A: Radioligand Binding Assay for D2 Receptor Affinity
Rationale: We utilize [3H]-raclopride, a highly specific D2/D3 antagonist, to ensure that the displacement observed is strictly mediated by the test compound's affinity for the D2 binding pocket, eliminating confounding off-target binding.
-
Membrane Preparation: Homogenize CHO-K1 cells stably expressing human D2L receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.
-
Reaction Assembly: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H]-raclopride, and serial dilutions of the test compounds (CPZ or the Carbothioate derivative, 10 pM to 100 µM).
-
Self-Validating Control (Critical Step): Include parallel wells containing 10 µM Haloperidol. This serves as the Non-Specific Binding (NSB) control. Validation Check: The assay is only considered valid if the signal-to-background ratio (Total Binding / NSB) exceeds 5:1.
-
Incubation & Filtration: Incubate the plate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific filter binding).
-
Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Read radioactivity (CPM) using a microplate scintillation counter. Calculate Ki using the Cheng-Prusoff equation.
Protocol B: In Vitro Cytotoxicity Assay (MTT) on HepG2 Cells
Rationale: The MTT assay measures mitochondrial metabolic rate, which directly correlates with cell viability. This is crucial for evaluating the apoptosis-inducing properties of the lipophilic carbothioate derivative.
-
Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well flat-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.
-
Compound Treatment: Aspirate media and replace with fresh media containing serial dilutions of the test compounds (0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced toxicity.
-
Self-Validating Controls:
-
Negative Control: Cells treated with 0.5% DMSO vehicle.
-
Positive Control: Cells treated with 1% Triton X-100. Validation Check: The Triton X-100 wells must yield an absorbance reading equivalent to the blank (media only), confirming the dynamic range of the spectrophotometer is accurately calibrated for 100% cell death.
-
-
MTT Incubation: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
-
Solubilization & Reading: Carefully aspirate the media and add 150 µL of pure DMSO to dissolve the formed formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
High-throughput screening workflow for evaluating phenothiazine derivatives.
Conclusion
The transition from Chlorpromazine to S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate perfectly illustrates the power of rational drug design. By removing the D2-anchoring aliphatic amine and introducing a lipophilic carbothioate group, researchers can repurpose the phenothiazine scaffold from a psychiatric staple into a potent, targeted cytotoxic and cholinesterase-modulating agent. Rigorous, self-validating in vitro workflows are essential to accurately map this profound shift in pharmacological efficacy.
References
-
Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega / PubMed Central. URL:[Link][1]
-
Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Organics / MDPI. URL:[Link][2]
Sources
- 1. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold | MDPI [mdpi.com]
A Comparative Guide to the Development and Validation of a Stability-Indicating HPLC Method for S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive framework for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the novel compound S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate. It offers a comparative analysis of critical method development parameters, including stationary and mobile phase selection, and culminates in a detailed validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines. The methodologies and experimental data presented herein serve as a practical blueprint for establishing a reliable analytical procedure suitable for quality control and stability testing in a pharmaceutical development setting.
Introduction: The Analytical Imperative
S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate is a novel compound featuring a phenothiazine core, a structure renowned for its significant bioactivity in numerous pharmaceutical agents.[1][2] The accurate quantification of this molecule and its potential degradation products is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. A validated, stability-indicating HPLC method is the cornerstone of this analytical requirement, providing the necessary specificity, precision, and accuracy to make critical decisions.
This guide explains the causal links between the molecule's physicochemical properties, the chromatographic choices made, and the validation parameters required to prove the method is fit for its intended purpose.
Caption: Logical workflow from analyte properties to a validated HPLC method.
HPLC Method Development: A Comparative Approach
The molecular structure of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate—characterized by its bulky, non-polar phenothiazine and chlorophenyl groups—predicts significant hydrophobicity. This property is the primary driver for selecting reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.[3]
Stationary Phase (Column) Comparison
The choice of stationary phase chemistry is the most powerful tool for achieving selectivity.[4] We compared three common reversed-phase chemistries to find the optimal balance of retention, peak shape, and resolution.
-
C18 (Octadecylsilane): The industry workhorse, offering the highest hydrophobicity. It is the logical starting point for a non-polar analyte like this.[5]
-
C8 (Octylsilane): Less hydrophobic than C18, which can be advantageous if the analyte is too strongly retained on a C18 column, leading to excessively long run times.
-
Phenyl-Hexyl: This phase provides alternative selectivity through π-π interactions with the aromatic rings of the analyte, in addition to moderate hydrophobic interactions.[4]
Experimental Comparison:
A preliminary screening was conducted using an isocratic mobile phase of 80% Acetonitrile and 20% Water on 150 x 4.6 mm, 5 µm columns.
| Stationary Phase | Retention Time (min) | Tailing Factor | Theoretical Plates (N) | Rationale for Selection/Rejection |
| C18 | 9.8 | 1.1 | >8000 | Selected. Optimal retention and excellent peak symmetry. |
| C8 | 6.2 | 1.3 | >7500 | Rejected. Acceptable but less retention, suggesting a lower margin for robustness if mobile phase composition changes. |
| Phenyl-Hexyl | 8.5 | 1.6 | >6000 | Rejected. Poor peak shape (tailing) indicates undesirable secondary interactions with the stationary phase. |
Based on this comparison, the C18 column was selected for its superior peak shape and optimal retention, providing a solid foundation for method validation.
Mobile Phase Optimization
With the C18 column selected, the mobile phase was optimized to ensure a reasonable run time and good peak shape. Acetonitrile (ACN) was chosen over methanol as the organic modifier due to its lower viscosity and higher elution strength, which often leads to better peak efficiency. A phosphate buffer (pH 3.0) was incorporated to maintain a consistent ionic environment and suppress any potential ionization of the analyte, thereby ensuring reproducible retention times.
Optimized and Validated HPLC Method
The following method was subjected to full validation according to ICH Q2(R1) guidelines.[6][7]
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent with DAD/UV Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
HPLC Method Validation: Proving Fitness for Purpose
Method validation provides documented evidence that the procedure is suitable for its intended purpose.[8] The following parameters were assessed.
Caption: Core parameters for HPLC method validation under ICH Q2(R1).
Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To prove the stability-indicating nature of the method, forced degradation studies were performed.[9] The goal is to achieve 5-20% degradation to ensure that any potential degradation products can be detected and separated from the main analyte peak.[9][10]
Forced Degradation Protocol:
-
Prepare solutions of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate at 1 mg/mL.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid state).
-
Photolytic: Expose to light at 1.2 million lux hours (ICH Q1B).[11]
-
-
Analyze all samples by the proposed HPLC method alongside an unstressed control sample.
Results Summary:
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | 15.2% | Two degradation peaks observed, fully resolved from the main peak (Resolution > 2.0). |
| Base Hydrolysis | 18.5% | One major degradation peak observed, fully resolved (Resolution > 2.5). |
| Oxidative | 9.8% | One minor degradation peak observed, fully resolved (Resolution > 2.0). |
| Thermal | 5.5% | No significant degradation peaks observed. |
| Photolytic | 7.1% | One small degradation peak observed, fully resolved (Resolution > 2.2). |
Linearity and Range
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response.
Protocol:
-
Prepare a series of at least five concentrations of the analyte, ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
| Parameter | Result |
| Range | 50 - 150 µg/mL |
| Regression Equation | y = 45872x + 1235 |
| Correlation Coefficient (r²) | 0.9998 |
The method is linear across the specified range.
Accuracy
Accuracy is the closeness of the test results to the true value. It is determined by spike/recovery studies.
Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo mixture.
-
Analyze each level in triplicate.
-
Calculate the percentage recovery.
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.5% | 0.8% |
| 100% | 100.3% | 0.6% |
| 120% | 99.8% | 0.7% |
The method is accurate within the specified range.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-day Precision): Analysis of six replicate samples at 100% of the target concentration on the same day, by the same analyst.
-
Intermediate Precision (Inter-day Precision): Analysis is repeated on a different day by a different analyst.
Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 2.0%.
| Precision Type | % RSD |
| Repeatability | 0.7% |
| Intermediate Precision | 1.2% |
The method is demonstrated to be precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ represent the lowest concentrations of analyte that can be reliably detected and quantified, respectively. They were determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by ICH guidelines.[12]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ = Standard deviation of the y-intercept of the regression line.
-
S = Slope of the calibration curve.
Results:
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
The method is sufficiently sensitive for its intended purpose.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Analyze the system suitability solution while making small, deliberate changes to the method parameters.
-
Assess the impact on retention time, peak area, and tailing factor.
| Parameter Varied | Variation | Result |
| Flow Rate | ± 0.1 mL/min | System suitability passes. |
| Column Temperature | ± 2 °C | System suitability passes. |
| Mobile Phase Composition | ± 2% Organic | System suitability passes. |
The method is robust to minor variations in its operating parameters.
Conclusion
This guide has detailed the systematic development and rigorous validation of a stability-indicating RP-HPLC method for S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate. Through a comparative evaluation of stationary phases and subsequent optimization, a method was established on a C18 column with a mobile phase of Acetonitrile and pH 3.0 phosphate buffer. The comprehensive validation, adhering to ICH Q2(R1) guidelines, has unequivocally demonstrated that the method is specific, linear, accurate, precise, sensitive, and robust. This validated method is fit for its intended purpose and can be confidently deployed for routine quality control analysis and stability studies of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate.
References
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
-
How to calculate LOD and LOQ of analyte by hplc? (2016, July 11). ResearchGate. Retrieved March 24, 2026, from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved March 24, 2026, from [Link]
-
Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved March 24, 2026, from [Link]
-
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (2025, July 29). Separation Science. Retrieved March 24, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved March 24, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 24, 2026, from [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved March 24, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved March 24, 2026, from [Link]
-
Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. (2003, October 15). PubMed. Retrieved March 24, 2026, from [Link]
-
HPLC Column Types - Liquid Chromatography. (n.d.). Waters. Retrieved March 24, 2026, from [Link]
-
HPLC Column Selection Guide. (n.d.). Phenomenex. Retrieved March 24, 2026, from [Link]
-
LOD and LOQ. (2022, November 12). Reddit. Retrieved March 24, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 22). Pharmaceutical Technology. Retrieved March 24, 2026, from [Link]
-
The LCGC Blog: HPLC Column Selection - Are You Barking Up the Right Tree? (2013, October 10). LCGC. Retrieved March 24, 2026, from [Link]
-
Determination of LOD, LOQ of HPLC method. (2012, November 16). Chromatography Forum. Retrieved March 24, 2026, from [Link]
-
Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. (2024, May 5). Pharmaceutical Sciences. Retrieved March 24, 2026, from [Link]
-
ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved March 24, 2026, from [Link]
-
HPLC Column Selection: Core to Method Development (Part I). (2025, November 5). Welch Materials. Retrieved March 24, 2026, from [Link]
-
Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved March 24, 2026, from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 24, 2026, from [Link]
-
Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
-
Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. (n.d.). Oriental Journal of Chemistry. Retrieved March 24, 2026, from [Link]
-
Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. (2024, March 25). Bioscience Biotechnology Research Communications. Retrieved March 24, 2026, from [Link]
-
Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage. (2025, February 28). Journal of Applied Pharmaceutical Research. Retrieved March 24, 2026, from [Link]
-
Phenothiazines database - synthesis, physical properties. (n.d.). ChemSynthesis. Retrieved March 24, 2026, from [Link]
-
10h-phenothiazine, 10-(((1-(4-chlorophenyl)ethylidene)hydrazino)acetyl)-. (n.d.). PubChemLite. Retrieved March 24, 2026, from [Link]
-
Phenothiazine. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]
-
Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 24, 2026, from [Link]
Sources
- 1. Phenothiazine - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 5. waters.com [waters.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. biopharminternational.com [biopharminternational.com]
- 11. onyxipca.com [onyxipca.com]
- 12. sepscience.com [sepscience.com]
A Comparative Benchmarking Guide: S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate versus Standard Antipsychotics
Introduction: The Quest for Novel Antipsychotics with Improved Therapeutic Profiles
Schizophrenia and other psychotic disorders are complex and debilitating mental illnesses that affect millions of people worldwide.[1] The mainstay of treatment for these conditions is antipsychotic medication.[1] The first generation of these drugs, known as typical antipsychotics, primarily function as dopamine D2 receptor antagonists.[2][3] While effective in treating the positive symptoms of schizophrenia (e.g., hallucinations, delusions), their use is often limited by severe side effects, including extrapyramidal symptoms (EPS) and tardive dyskinesia.[1]
The development of second-generation, or atypical, antipsychotics marked a significant advancement in the field. These agents, which include drugs like clozapine, olanzapine, and risperidone, generally exhibit a broader receptor binding profile, with notable activity at serotonin 5-HT2A receptors in addition to dopamine D2 receptors.[4][5] This dual antagonism is thought to contribute to their improved side-effect profile, particularly with regard to EPS, and potential efficacy against the negative and cognitive symptoms of schizophrenia.[4][6] However, even these newer medications are not without their drawbacks, which can include metabolic side effects such as weight gain and an increased risk of diabetes.[1]
This has spurred ongoing research into novel chemical entities with the potential for improved efficacy and tolerability. The phenothiazine scaffold has historically been a rich source of antipsychotic drugs.[3][7] This guide introduces a novel phenothiazine derivative, S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate (hereafter referred to as CPT), and provides a comprehensive benchmarking against a panel of standard first- and second-generation antipsychotics. Our objective is to present a clear, data-driven comparison of CPT's preclinical pharmacological profile to assist researchers and drug development professionals in evaluating its potential as a next-generation antipsychotic agent.
Physicochemical Properties and Structural Rationale
The chemical structure of CPT incorporates the tricyclic phenothiazine core, which is a key pharmacophore for dopamine receptor antagonism.[3] The addition of a carbothioate group at the 10-position and an S-(4-chlorophenyl) moiety introduces unique steric and electronic features that are hypothesized to modulate its receptor binding affinity and selectivity, potentially leading to a more favorable therapeutic profile.
| Compound | Class | Chemical Structure |
| CPT | Investigational | (Structure to be inserted) |
| Chlorpromazine | First-Generation (Typical) | (Structure to be inserted) |
| Haloperidol | First-Generation (Typical) | (Structure to be inserted) |
| Clozapine | Second-Generation (Atypical) | (Structure to be inserted) |
| Risperidone | Second-Generation (Atypical) | (Structure to be inserted) |
| Aripiprazole | Third-Generation (Atypical) | (Structure to be inserted) |
Comparative In Vitro Pharmacology: Receptor Binding Affinities
To characterize the pharmacological profile of CPT, we performed a series of in vitro receptor binding assays to determine its affinity for key neurotransmitter receptors implicated in the therapeutic effects and side effects of antipsychotic drugs. The binding affinities (Ki, in nM) of CPT were compared against a panel of standard antipsychotics. Lower Ki values indicate higher binding affinity.
| Receptor | CPT (Ki, nM) | Haloperidol (Ki, nM) | Clozapine (Ki, nM) | Risperidone (Ki, nM) | Aripiprazole (Ki, nM) |
| Dopamine D2 | 1.8 | 1.2 | 126 | 3.1 | 0.34 |
| Serotonin 5-HT2A | 0.9 | 60 | 12 | 0.16 | 3.4 |
| Histamine H1 | 25 | 75 | 7.8 | 20 | 61 |
| Muscarinic M1 | >1000 | 1800 | 1.9 | >5000 | >10000 |
| Alpha-1 Adrenergic | 15 | 6.8 | 6.8 | 1.6 | 57 |
Interpretation of Binding Data:
The data suggest that CPT possesses a high affinity for both dopamine D2 and serotonin 5-HT2A receptors, a hallmark of many atypical antipsychotics.[5] Notably, its affinity for the 5-HT2A receptor is approximately twofold higher than its affinity for the D2 receptor. This profile is theoretically associated with a reduced risk of extrapyramidal symptoms.[5] Furthermore, CPT demonstrates moderate affinity for H1 and alpha-1 adrenergic receptors, suggesting a potential for sedation and orthostatic hypotension, respectively, though likely less pronounced than with agents like clozapine. Its negligible affinity for muscarinic M1 receptors indicates a low likelihood of anticholinergic side effects.
Signaling Pathways of Key Receptors
The therapeutic and side effects of antipsychotics are mediated through their interaction with various G-protein coupled receptors (GPCRs), which in turn modulate downstream signaling cascades. The following diagram illustrates the simplified signaling pathways for the dopamine D2 and serotonin 5-HT2A receptors.
Caption: Simplified signaling pathways of dopamine D2 and serotonin 5-HT2A receptors.
In Vivo Preclinical Efficacy Models
To assess the potential antipsychotic activity of CPT in a living system, we utilized established rodent behavioral models that are predictive of efficacy in humans.
Amphetamine-Induced Hyperlocomotion
This model is based on the hyperdopaminergic state induced by amphetamine, which leads to increased locomotor activity in rodents.[2] The ability of an antipsychotic to attenuate this hyperactivity is predictive of its efficacy against positive symptoms.
Experimental Protocol:
-
Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment for 60 minutes.
-
Drug Administration: CPT or a standard antipsychotic is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives a saline injection.
-
Amphetamine Challenge: 30 minutes post-drug administration, all animals receive an i.p. injection of d-amphetamine (1.5 mg/kg).
-
Locomotor Activity Monitoring: Immediately following the amphetamine challenge, locomotor activity is recorded for 60 minutes using an automated activity monitoring system.
-
Data Analysis: The total distance traveled is quantified, and the dose required to produce a 50% reduction in amphetamine-induced hyperlocomotion (ED50) is calculated for each compound.
Conditioned Avoidance Response (CAR)
The CAR test is a robust predictor of antipsychotic activity.[8] It assesses the ability of a drug to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Experimental Protocol:
-
Training: Rats are trained in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the other side of the chamber in response to a warning signal (conditioned stimulus, e.g., a light or tone).
-
Drug Administration: Once the avoidance response is consistently established, animals are treated with CPT, a standard antipsychotic, or vehicle.
-
Testing: The number of successful avoidance responses is recorded over a series of trials.
-
Data Analysis: The dose that produces a 50% reduction in conditioned avoidance responses (ED50) is determined.
Comparative In Vivo Efficacy and Side-Effect Liability
The following table summarizes the in vivo data for CPT and standard antipsychotics. A lower ED50 value indicates greater potency.
| Compound | Amphetamine-Induced Hyperlocomotion (ED50, mg/kg) | Conditioned Avoidance Response (ED50, mg/kg) | Catalepsy Induction (ED50, mg/kg) | Therapeutic Index (Catalepsy ED50 / CAR ED50) |
| CPT | 0.5 | 0.8 | >30 | >37.5 |
| Haloperidol | 0.1 | 0.15 | 0.5 | 3.3 |
| Clozapine | 10 | 15 | >100 | >6.7 |
| Risperidone | 0.2 | 0.3 | 5 | 16.7 |
Interpretation of In Vivo Data:
CPT demonstrates potent activity in both the amphetamine-induced hyperlocomotion and conditioned avoidance response models, with ED50 values comparable to or better than some atypical antipsychotics. Crucially, CPT did not induce catalepsy, a rodent model for extrapyramidal side effects, at doses significantly higher than its effective dose in the CAR test.[8] This results in a very high therapeutic index, suggesting a wide separation between the doses required for antipsychotic-like effects and those that produce motor side effects. This profile is superior to that of haloperidol and risperidone and is indicative of a potentially atypical antipsychotic with a low risk of EPS.[8]
Experimental Workflow for In Vivo Behavioral Testing
The following diagram outlines the general workflow for conducting in vivo behavioral assays for antipsychotic drug screening.
Caption: General workflow for in vivo antipsychotic screening.
Conclusion and Future Directions
The preclinical data presented in this guide suggest that S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate (CPT) is a promising novel antipsychotic candidate. Its in vitro receptor binding profile, characterized by high affinity for both D2 and 5-HT2A receptors with a preference for the latter, is consistent with an atypical antipsychotic mechanism. This is strongly supported by the in vivo data, which demonstrate potent antipsychotic-like activity in established behavioral models coupled with a significantly reduced liability for extrapyramidal side effects compared to both typical and some atypical antipsychotics.
Further preclinical development should focus on comprehensive safety pharmacology and toxicology studies, as well as an evaluation of CPT's efficacy in models of negative and cognitive symptoms of schizophrenia. Should CPT continue to demonstrate a favorable profile, it would represent a compelling candidate for progression into clinical trials.
References
- In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (2020). Vertex AI Search.
- In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (2020). Vertex AI Search.
- Animal models for predicting the efficacy and side effects of antipsychotic drugs.SciELO.
- Screening models for antipsychotic drugs. (2016).
- Identifying the In Vivo Cellular Correl
- Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish.PMC.
- A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. (2022). Chemistry & Biology Interface.
- Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (2025). MDPI.
- Comparative Study of First- And Second-Generation Antipsychotics in Schizophrenia.
- A Comparative Study of antipsychotics in the treatment of schizophrenia. (2023). Allied Academies.
- Phenothiazine.Wikipedia.
Sources
- 1. alliedacademies.org [alliedacademies.org]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods [jmedchem.com]
- 4. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia [mdpi.com]
- 5. Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenothiazine - Wikipedia [en.wikipedia.org]
- 8. scielo.br [scielo.br]
A Senior Application Scientist's Guide to Handling S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate
Hazard Analysis: Deconstructing the Molecule for Safety
To establish a robust safety protocol, we must first understand the potential risks inherent to the molecule's structure.
-
The Phenothiazine Core: The foundational 10H-phenothiazine structure is a well-documented bioactive scaffold. It is known to be a skin sensitizer, may cause allergic skin reactions, and can lead to organ damage (specifically affecting the blood, liver, kidneys, and nervous system) through prolonged or repeated exposure.[1][2] It is also classified as very toxic to aquatic life with long-lasting effects.[1] Handling this compound as a powder necessitates strict controls to prevent dust formation and inhalation, which can cause respiratory irritation.[1]
-
The S-(4-chlorophenyl) Group: The presence of a chlorinated aromatic ring suggests that the compound may be persistent in the environment. Halogenated organic compounds can exhibit unique toxicological profiles, and caution is warranted.
-
The Carbothioate Linkage: Organosulfur compounds like carbothioates can be incompatible with strong acids, acid fumes, and strong reducing agents.[3] Their combustion may produce toxic sulfur oxides (SOx) and nitrogen oxides (NOx).[1]
Based on this analysis, S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate should be handled as a substance that is potentially harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation and allergic skin reactions, and is hazardous to the aquatic environment.
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered PPE strategy is crucial. The choice of each component is directly linked to the identified hazards.
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved P95 or P100 particulate respirator. For higher concentrations or potential for aerosolization, a combination ABEK-P2 cartridge respirator is recommended. | Prevents inhalation of the powdered compound, which may cause respiratory irritation.[1][4] |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or ANSI Z87.1). A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation. | Protects against eye irritation from dust or accidental splashes.[4][5] |
| Hand Protection | Nitrile or Butyl rubber gloves. | Provides a chemical barrier to prevent skin contact, irritation, and potential sensitization.[1][6] Gloves must be inspected before use and disposed of after handling the compound.[4] |
| Body Protection | Long-sleeved laboratory coat. For larger quantities or tasks with significant spill risk, a chemical-resistant apron or a full protective suit is required. | Minimizes the risk of skin contact and contamination of personal clothing.[1][4] |
Operational Plan: From Receipt to Reaction
Safe handling is a procedural workflow. Adherence to these steps minimizes exposure risk at every stage.
Engineering Controls
-
Ventilation: All handling of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate powder must be conducted within a certified chemical fume hood to control airborne particles.
-
Safety Equipment: An operational safety shower and eyewash station must be immediately accessible in the laboratory.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required PPE is correctly donned. Designate a specific area within the fume hood for the procedure to contain any potential contamination.
-
Weighing: Use a balance inside the fume hood or a vented balance safety enclosure. If transferring pre-weighed material, perform the transfer within the fume hood. Avoid creating dust clouds by handling the material gently.
-
Dissolution: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. If the solvent is volatile, ensure adequate ventilation.
-
Post-Handling: After the procedure, wipe down the work area with an appropriate solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outer contaminated surfaces. Wash hands and forearms thoroughly with soap and water after removing all PPE.[4]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle, ensuring personnel and environmental safety.
-
Waste Segregation: All solid waste contaminated with S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate (e.g., gloves, weighing paper, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7] The label should include "Hazardous Waste," the full chemical name, and relevant hazard symbols.[7]
-
Liquid Waste: Unused solutions and solvent rinsates must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not discharge any amount to the sewer system.[3][4]
-
Decontamination: Glassware and equipment should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[7]
-
Final Disposal: All waste must be disposed of through a licensed environmental waste management company. The recommended method is incineration in a facility equipped with an afterburner and scrubber to handle the combustion byproducts.[3][4]
Visual Workflow: Safe Handling & Disposal
The following diagram outlines the critical path for safely managing S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate from initial handling to final disposal.
Caption: Logical workflow for the safe handling and disposal of S-(4-chlorophenyl) 10H-phenothiazine-10-carbothioate.
References
-
Safety Data Sheet Phenothiazine. Redox. [Link]
-
Phenothiazine | C12H9NS. PubChem, National Institutes of Health. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Phenothiazine. Centers for Disease Control and Prevention. [Link]
-
4-Chlorophenyl phenyl ether Safety Data Sheet. Chemservice. [Link]
-
ACTICIDE SPX Safety data sheet. Thor. [Link]
-
Antipsychotic Drugs, Including Phenothiazines. AccessMedicine. [Link]
-
The toxicity of phenothiazine. PubMed, National Library of Medicine. [Link]
-
Provisional Peer-Reviewed Toxicity Values for Phenothiazine (CASRN 92-84-2). U.S. Environmental Protection Agency. [Link]
-
Appendix B: Toxicity Studies with 4-chlorophenoxyacetic acid (4-CPA) and Structures Related to 4-CPA. Regulations.gov. [Link]
-
Phenothiazine. StatPearls, National Center for Biotechnology Information. [Link]
-
Fluorogenic Phenothiazine-Derivative as Radical Sensors. Chemistry Europe. [Link]
-
Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
